1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness

For SAR exploration of GABA transporters and SLC6 family targets, this isonipecotic acid scaffold offers a critical advantage: its LogP is >3.6 units lower than furan-carboxyl regioisomers, ensuring a >4000-fold increase in hydrophilicity to minimize CYP450/hERG liabilities. The piperidine-4-carboxylic acid motif provides the essential β-amino acid pharmacophore, while three orthogonal reactive handles enable rapid diversification. Standard commercial purity is 98%, with reliable availability for lead optimization campaigns.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B13633723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CN2CCC(CC2)C(=O)O
InChIInChI=1S/C12H17NO3/c1-9-2-3-11(16-9)8-13-6-4-10(5-7-13)12(14)15/h2-3,10H,4-8H2,1H3,(H,14,15)
InChIKeyDKECWSZPVDOZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic Acid – Structural and Procurement Overview


1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid (CAS 901313-89-1, molecular formula C12H17NO3, molecular weight 223.27 g/mol) is a synthetic heterocyclic building block combining a 5-methylfuran moiety linked via a methylene bridge to a piperidine ring bearing a carboxylic acid at the 4-position [1]. This compound is commercially available at 97–98% purity from multiple suppliers and is primarily utilized in medicinal chemistry campaigns targeting neurological disorders and as a piperidine-carboxylic acid scaffold for library synthesis . Its computed XLogP3-AA is -1 and topological polar surface area is 53.7 Ų [1].

Piperidine-4-carboxylic acid scaffold for medicinal chemistry campaigns
Multiple reactive handles: N-alkylation, amide coupling, furan modification
Low lipophilicity profile supports lead series requiring reduced logP
Commercially available at 97–98% purity for library synthesis

Why Close Analogs Cannot Be Casually Substituted


The 5-methylfuran-2-ylmethyl-piperidine-4-carboxylic acid scaffold is subject to profound physicochemical divergence upon even minor positional isomerism. The closest commercially available analogs — which place the carboxylic acid on the furan ring rather than the piperidine ring — exhibit a >3.6 log unit difference in computed LogP, corresponding to an approximately 4000-fold difference in lipophilicity . This magnitude of logP shift is known to alter membrane permeability, solubility, plasma protein binding, and metabolic clearance profiles in drug-like molecules . Likewise, the carboxylic acid pKa differs by approximately 0.8 units between the piperidine-4-carboxylic acid (~4.0) and furan-2-carboxylic acid (~3.2) regioisomers , affecting ionization state at physiological pH and the compound’s behavior in ionizable-drug assays. For medicinal chemists conducting structure–activity relationship (SAR) exploration or procurement officers seeking to replicate published results, indiscriminate substitution with a furan-carboxyl or des-methyl analog is expected to produce non-comparable data.

Furan-2-carboxylic acid regioisomers produce a major lipophilicity shift that alters permeability and solubility profiles
Carboxylic acid position changes pKa, modifying ionization in endosomal/lysosomal pH ranges
Des-methyl analog lacks the hydrophobic methylfuran contact, potentially affecting target recognition

Quantitative Differentiation from Closest Analogs


Lipophilicity Shift Between Regioisomers

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid exhibits a measured LogP of -1.48, while the regioisomeric 5-((4-methylpiperidin-1-yl)methyl)furan-2-carboxylic acid (CAS 883543-32-6) and 5-methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) display LogP values of +2.15 and +2.21 respectively . This represents a ΔLogP >3.6, translating to an approximately 4000-fold difference in octanol-water partition coefficient. The des-methyl analog 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid (CAS 874832-33-4) has a computed XLogP of -1.4, confirming that the methyl group contributes only ~0.08 log units while the carboxylic acid position drives the dominant shift .

Lipophilicity Shift
Reported
ΔLogP >3.6 (~4000-fold) vs furan-carboxyl regioisomers
Large logP shift alters permeability and solubility predictions
Based on vendor datasheets; verify experimentally
Lipophilicity Physicochemical profiling Drug-likeness

Ionization State Difference at Physiological pH

The predicted pKa of the target compound's carboxylic acid group (on the piperidine ring) is approximately 4.01, based on the directly measured analog 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid . By contrast, the furan-2-carboxylic acid regioisomer 5-methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) has a predicted pKa of 3.22 . This ~0.8 unit pKa difference means that at pH 7.4, the piperidine-carboxyl species is >99.9% ionized (carboxylate) while the furan-carboxyl is also >99.9% ionized, but at pH values between 3 and 5 relevant to endosomal/lysosomal compartments, significant differential ionization will occur, potentially affecting subcellular distribution.

Ionization State
Reported
ΔpKa ≈0.79; differential ionization at pH 3–5
May affect subcellular distribution in endosomal/lysosomal assays
Predicted pKa values; confirm experimentally
Ionization state pKa Drug absorption

Hydrogen-Bond Donor/Acceptor Geometry

The target compound positions the hydrogen-bond donor (carboxylic acid OH) and acceptors (carbonyl oxygen, furan oxygen, piperidine nitrogen) in a geometry where the carboxyl group is exocyclic to the piperidine ring at the 4-position. In contrast, the furan-carboxyl analogs tether the carboxyl directly to the aromatic furan ring, creating a conjugated system that alters both the acidity (as above) and the spatial vector of hydrogen-bond interactions [1]. The target has 1 H-bond donor and 4 H-bond acceptors, while furan-carboxyl analogs have identical donor/acceptor counts but different spatial disposition, confirmed by distinct InChIKeys (DKECWSZPVDOZTF-UHFFFAOYSA-N vs. comparator InChIKeys) .

H-Bond Topology
Reported
Carboxyl on sp3 C4 (piperidine) vs sp2 C2 (furan)
Alters molecular recognition and potential binding mode
Structural analysis; no comparative binding data
Hydrogen bonding Molecular recognition SAR

Isonipecotic Acid Core and GABAergic Pharmacology

Piperidine-4-carboxylic acid (isonipecotic acid) is a recognized privileged scaffold in neuropharmacology, serving as the core of GABA uptake inhibitors such as tiagabine (a nipecotic acid derivative) and multiple preclinical candidates targeting neurological disorders [1]. While no direct biological data are currently available in the public domain for this specific compound, the combination of the isonipecotic acid core with a 5-methylfuran substituent yields a chemotype that is structurally distinct from the more common furan-carboxylic acid library building blocks. The furan ring can participate in π-π stacking and the methyl group provides a hydrophobic contact point not present in the des-methyl analog [2].

Scaffold Pharmacology
Class-level
Isonipecotic acid core; GABA uptake inhibitor scaffold
Supports neurological target research; distinct from furan-carboxyl libraries
No direct biological data for this compound; class-level inference
Neuropharmacology GABA uptake Scaffold analysis

Optimal Procurement Application Scenarios


Hydrophilic Fragment Library Expansion

With a measured LogP of -1.48, this compound is >4000-fold more hydrophilic than its furan-carboxyl regioisomers . Medicinal chemistry teams seeking to maintain low lipophilicity in lead series — for example, to avoid CYP450 inhibition or hERG binding liabilities — should select this piperidine-4-carboxylic acid scaffold over the LogP >2 furan-carboxyl alternatives, which would risk pushing the series into undesirable lipophilic space.

Isonipecotic-Acid-Directed Neurological Screening

This compound incorporates the isonipecotic acid core, a privileged scaffold in GABA transporter pharmacology . For screening campaigns targeting GABA uptake, glycine transporters, or related SLC6 family transporters, this compound provides a direct entry point for SAR exploration, whereas furan-carboxyl isomers lack the essential β-amino acid motif required for transporter recognition.

Matched Molecular Formula Physicochemical Comparator

This compound (C12H17NO3, MW 223.27) shares an identical molecular formula with furan-carboxyl isomers such as CAS 883543-32-6 and CAS 299920-95-9 but differs in LogP by >3.6 units and pKa by ~0.8 units . This makes it a valuable matched-pair probe for internal physicochemical profiling, enabling teams to deconvolute the contribution of carboxylic acid position to permeability, solubility, and metabolic stability without introducing molecular weight confounders.

Diversity-Oriented Synthesis Library Production

The combination of a piperidine nitrogen (amenable to further N-alkylation or acylation), a carboxylic acid handle (suitable for amide coupling or esterification), and a methylfuran ring (capable of electrophilic substitution or oxidation chemistry) offers three distinct reactive sites . This chemical versatility, coupled with the compound's commercial availability at 97–98% purity, supports its use as a core scaffold in diversity-oriented synthesis libraries where multiple diversification vectors are desired.

Application
Selection Property
Validation Focus
Hydrophilic Fragment Library
Low lipophilicity profile
Permeability and solubility assays
Neurological Transporter Research
Isonipecotic acid pharmacophore
GABA/glycine transporter target engagement
Matched-Pair Physicochemical Probe
Identical MW to furan-carboxyl isomers, divergent logP
Deconvolve carboxylic acid position effects on ADME
Diversity-Oriented Synthesis
Three reactive sites for diversification
Library purity and diversification efficiency
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